4-Methylmercaptophenylethyl chloride

Description

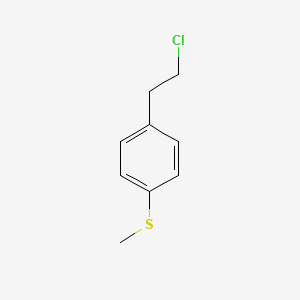

4-Methylmercaptophenylethyl chloride (CAS: Not explicitly provided in evidence) is an organosulfur compound characterized by a phenyl ring substituted with a methylthio (-SCH₃) group at the para position and an ethyl chloride (-CH₂CH₂Cl) side chain. Its properties, such as solubility in polar aprotic solvents and reactivity toward nucleophilic substitution, are critical for applications in cross-coupling reactions or as a precursor for functionalized aromatic systems.

Properties

Molecular Formula |

C9H11ClS |

|---|---|

Molecular Weight |

186.70 g/mol |

IUPAC Name |

1-(2-chloroethyl)-4-methylsulfanylbenzene |

InChI |

InChI=1S/C9H11ClS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 |

InChI Key |

BPBWBIXBPUMVNV-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Methylmercaptophenylethyl chloride with structurally or functionally related compounds, focusing on reactivity, stability, and applications.

4-(2-Aminoethyl)catechol, Hydrochloride

- Structural Differences: Replaces the methylthio group with a catechol (dihydroxyphenyl) moiety and substitutes the ethyl chloride with an aminoethyl group.

- Reactivity: The amino group enables participation in condensation or amidation reactions, unlike the chloride in this compound, which favors nucleophilic substitutions (e.g., with amines or alkoxides).

- Applications : Primarily used in neurotransmitter synthesis (e.g., dopamine derivatives) due to the catechol structure, whereas this compound is more suited for creating sulfur-linked aromatic systems .

(4-Methylsulfonylphenyl)methanesulfonyl Chloride

- Structural Differences : Features a methylsulfonyl (-SO₂CH₃) group and a methanesulfonyl chloride (-SO₂Cl) group on the benzene ring.

- Reactivity : The sulfonyl chloride group is highly electrophilic, enabling sulfonamide formation, while the methylthio group in this compound is less reactive but participates in thiol-ene click chemistry.

- Stability : Sulfonyl chlorides are moisture-sensitive and require anhydrous conditions, whereas this compound may exhibit greater stability under ambient storage .

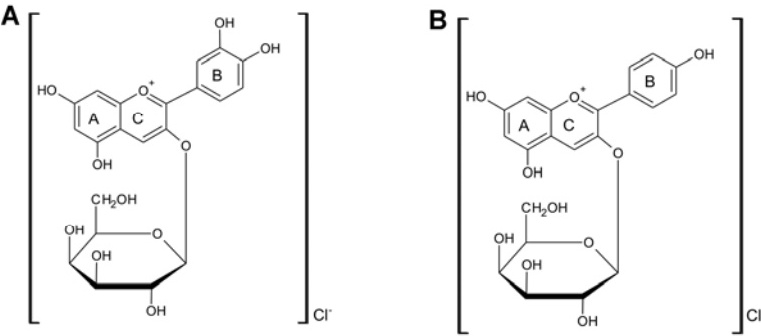

Callistephin Chloride (Pelargonidin-3-O-glucoside Chloride)

- Structural Differences : An anthocyanin with a glycosylated flavylium cation structure, unrelated to the aliphatic chloride in this compound.

- Applications : Used as a natural pigment in food and cosmetics, contrasting with the synthetic/industrial applications of this compound .

Data Table: Comparative Properties

| Property | This compound | 4-(2-Aminoethyl)catechol, HCl | (4-Methylsulfonylphenyl)methanesulfonyl Chloride |

|---|---|---|---|

| Molecular Formula | C₉H₁₁ClS | C₈H₁₂ClNO₂ | C₈H₉ClO₄S₂ |

| Reactive Group | -CH₂CH₂Cl | -NH₂CH₂CH₂ | -SO₂Cl |

| Solubility | Polar aprotic solvents | Water, polar solvents | Dichloromethane, DMF |

| Typical Use | Organic synthesis intermediate | Neurochemical precursors | Sulfonamide synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.